(2-Cyclopropyloxolan-3-yl)methanol
Overview
Description
(2-Cyclopropyloxolan-3-yl)methanol is a chemical compound with the molecular formula C8H14O2. It is characterized by a cyclopropyl group attached to an oxolane ring, which is further connected to a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclopropyloxolan-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylcarbinol with an oxirane derivative in the presence of a strong acid catalyst. The reaction is carried out at low temperatures to ensure the stability of the cyclopropyl group and to promote the formation of the oxolane ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of catalysts and solvents is optimized to maximize yield and purity. The product is then purified through distillation or crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
(2-Cyclopropyloxolan-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopropylmethanol derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclopropylcarboxylic acid or cyclopropylaldehyde.
Reduction: Formation of cyclopropylmethanol.
Substitution: Formation of cyclopropyl derivatives with various functional groups.
Scientific Research Applications
(2-Cyclopropyloxolan-3-yl)methanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Cyclopropyloxolan-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The cyclopropyl group provides rigidity to the molecule, which can influence its binding affinity and specificity. The oxolane ring and methanol group contribute to the compound’s solubility and reactivity .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylmethanol: Similar in structure but lacks the oxolane ring.
Oxolane-3-methanol: Contains the oxolane ring but lacks the cyclopropyl group.
Cyclopropylcarbinol: Similar in structure but lacks the methanol group.
Uniqueness
(2-Cyclopropyloxolan-3-yl)methanol is unique due to the combination of the cyclopropyl group, oxolane ring, and methanol group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
(2-cyclopropyloxolan-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-5-7-3-4-10-8(7)6-1-2-6/h6-9H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQKYVFFDUOAQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2C(CCO2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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